Teflubenzuron
Overview
Description
Synthesis Analysis
The synthesis of teflubenzuron involves several key chemical reactions starting from 2,4-difluoronitrobenzene, which undergoes chlorination and reduction to form 3,5-dichloro-2,4-difluoroaniline. Subsequently, 2,6-difluorobenzamide is produced from 2,6-dichlobenil through fluorination and hydrolysis. The crucial acylation reaction between 2,6-difluorobenzamide and bis(trichloromethyl) carbonate yields 2,6-difluorobenzoly isocyanate, which is then reacted with 3,5-dichloro-2,4-difluoroaniline to synthesize teflubenzuron. The overall yield of this synthesis is reported to be 75.3%, characterized by high yield, good quality, and minimal environmental contamination (Lu Yang, 2006).
Molecular Structure Analysis
The molecular structure of teflubenzuron is characterized through various analytical techniques such as elemental analyses, IR spectra, and ^1H NMR, which confirm its identity as a benzoylurea compound with specific functional groups responsible for its insecticidal activity. The structure features dichloro and difluoro substitutions on the benzene rings, which are essential for its activity as a chitin synthesis inhibitor.
Chemical Reactions and Properties
Teflubenzuron undergoes transformation by soil microorganisms, leading to the hydrolytic cleavage of the phenylurea bridge in various positions. Microorganisms from the Bacillus, Alcaligenes, Pseudomonas, and Acinetobacter genera have been shown to degrade teflubenzuron, indicating its susceptibility to biotic degradation in the environment. This transformation process results in the formation of intermediates such as 2,6-difluorobenzamide, 2,6-difluorobenzoic acid, and 2,4-difluoro-3,5-dichloro-aniline, among others (Zoja I. Finkelstein et al., 2001).
Physical Properties Analysis
The physical properties of teflubenzuron, such as its stability in grapes exposed to field treatments, have been evaluated. It has been observed that teflubenzuron residues in grapes remain very stable with no significant reduction over time, highlighting its persistence in agricultural settings. This stability is crucial for its effectiveness as an insecticide but also raises concerns regarding its environmental impact and residue management (N. G. Tsiropoulos et al., 1999).
Chemical Properties Analysis
Teflubenzuron's chemical properties, such as its mode of action and effects on non-target organisms, have been extensively studied. It acts as a potent inhibitor of chitin synthesis in insects, disrupting their normal development and leading to mortality. However, its impact extends beyond target pests, affecting non-target species and leading to unintended ecological consequences. For example, teflubenzuron exposure has been associated with negative impacts on the exploratory behavior, learning, and activity of juvenile European lobsters, demonstrating its broader ecological implications (A. Cresci et al., 2018).
Future Directions
Further studies are needed to fully understand the ecological impacts of Teflubenzuron in the marine environment, with the potential for lethal and sub-lethal effects to occur in non-target organisms following chronic exposures . There is also a need to expand the knowledge on the resistance mechanisms and potential molecular markers that detect resistant alleles .
properties
IUPAC Name |
N-[(3,5-dichloro-2,4-difluorophenyl)carbamoyl]-2,6-difluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F4N2O2/c15-5-4-8(12(20)10(16)11(5)19)21-14(24)22-13(23)9-6(17)2-1-3-7(9)18/h1-4H,(H2,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDWRQLODFKPEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2F)Cl)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042440 | |
Record name | Teflubenzuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Teflubenzuron | |
CAS RN |
83121-18-0 | |
Record name | Teflubenzuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83121-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Teflubenzuron [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083121180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 83121-18-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367306 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Teflubenzuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEFLUBENZURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS9P57VL74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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